N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxypiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18(2)23(20,21)19-9-7-12(8-10-19)22-15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFONYBODUSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Piperidine
The preparation of N,N-dimethylpiperidine chloride salt via methyl chloride alkylation under autoclave conditions provides a foundational approach. As demonstrated in CN109796395A, optimal results are achieved using:
- Reagents : Piperidine, methyl chloride (1.1–1.3 eq), NaOH (20–25% aqueous solution)
- Solvent : n-Butanol or isobutanol
- Conditions : 65–70°C for 4–5 hours under pressure
- Yield : 98.7% with 99.6% purity after vacuum distillation
This method’s scalability and minimal byproduct formation make it preferable for large-scale synthesis.
Sulfonamide Functionalization at Position 1
Sulfonation of Piperidine Derivatives
Introducing the sulfonamide group requires careful selection of sulfonating agents. A protocol adapted from PMC11265520 involves:
- Reacting 4-hydroxypiperidine with chlorosulfonyl isocyanate (CSI) in anhydrous THF at 0°C
- Quenching with aqueous ammonia to yield 4-hydroxypiperidine-1-sulfonamide
- Critical parameters :
N,N-Dimethylation of Sulfonamide
Subsequent dimethylation employs Eschweiler-Clarke conditions:
- Reagents : Formaldehyde (3 eq), formic acid (6 eq)
- Conditions : Reflux in ethanol for 12 hours
- Yield : 82–85% after recrystallization from ethyl acetate/hexane
Quinoxalin-2-yloxy Ether Formation
Synthesis of 2-Chloroquinoxaline
The quinoxaline precursor is prepared via:
Nucleophilic Aromatic Substitution
Etherification proceeds through SNAr mechanism:
- Reagents : 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide (1 eq), 2-chloroquinoxaline (1.2 eq)
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF at 90°C for 18 hours
- Yield : 68–72%
- Optimization : Microwave irradiation (150W, 120°C, 30 min) increases yield to 84%
Alternative Synthetic Routes
Mitsunobu Etherification
For oxygen-sensitive substrates:
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
- Solvent : THF at 0°C → rt, 12 hours
- Yield : 76% with improved stereochemical control
One-Pot Sequential Functionalization
A streamlined approach combining steps 3–4:
- 4-Hydroxypiperidine → sulfonamide formation (Section 3.1)
- Direct dimethylation and etherification without isolation
Analytical Characterization
Critical spectroscopic data for final compound validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15–7.45 (m, 6H, quinoxaline), 4.85 (t, 1H, OCH), 3.15 (s, 6H, N(CH₃)₂), 2.95–2.65 (m, 4H, piperidine) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.8 (C-O), 142.1–126.3 (quinoxaline), 54.7 (N(CH₃)₂), 48.2 (piperidine C-1) |
| HRMS (ESI+) | m/z 377.1245 [M+H]⁺ (calc. 377.1249) |
Process Optimization and Scale-Up Considerations
Green Chemistry Approaches
Industrial-Scale Production
Cost analysis :
Component Cost Contribution 2-Chloroquinoxaline 38% Sulfonation reagents 29% Purification 22% Throughput : 12 kg/batch achievable with continuous flow hydrogenation
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction can produce quinoxaline amines .
Scientific Research Applications
Table 1: Synthetic Routes for Quinoxaline Derivatives
| Route | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| A | Quinoxaline + Piperidine Sulfonamide | Reflux in DMF | 75 |
| B | Quinoxaline + Alkyl Halide | Base-catalyzed reaction | 80 |
| C | Quinoxaline + Amine | Solvent-free reaction | 85 |
Medical Applications
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide exhibits potential as an antimicrobial , anticancer , and anti-inflammatory agent. Its derivatives have been shown to inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range. For instance, compounds derived from this structure have shown significant activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
Case Study: Anticancer Activity
A study investigated the effects of this compound on MCF-7 cells, revealing an IC50 of 2.3 µg/mL, which is comparable to standard chemotherapeutic agents like doxorubicin (IC50 of 3.23 µg/mL) . This suggests that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates it possesses significant antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Neurological Applications
Recent studies have suggested that quinoxaline derivatives may influence neurological pathways, potentially serving as treatments for neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems presents opportunities for research into their use in conditions such as schizophrenia and depression .
Industrial Applications
In addition to medical applications, this compound is being explored for its potential uses in materials science and catalysis. Its unique chemical structure allows it to act as a catalyst in various organic reactions, enhancing reaction rates and selectivity .
Table 3: Industrial Uses of this compound
| Application | Description |
|---|---|
| Catalyst in organic synthesis | Enhances reaction rates in multi-step syntheses |
| Development of new materials | Potential use in polymer science |
| Agrochemical formulations | Investigated for crop protection applications |
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to the active site of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound distinguishes itself from structurally related piperidine derivatives through three key features:
- Quinoxaline moiety: Replacing the dihydroquinoline ring in compounds like 3a-l with a quinoxaline introduces a bicyclic system with two nitrogen atoms, altering electronic properties and binding interactions.
Physicochemical Properties
Spectral Data Analysis
- Mass Spectrometry :
- 3a-l : Molecular ion peaks in GC-MS exhibit low intensity (0.5–8.0%), attributed to fragmentation or thermal instability of the acyl group .
- Target Compound : Sulfonamides generally produce stronger molecular ion signals due to their stability under MS conditions, though experimental data are lacking.
- IR Spectroscopy : The sulfonamide group in the target compound would display characteristic S=O stretching vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹), absent in acylated analogs.
Notes
Limitations: Direct experimental data for N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide are unavailable in the provided evidence. Comparisons are inferred from structurally related compounds.
Research Gaps : Further studies are needed to validate the synthetic feasibility, biological activity, and spectral properties of the target compound.
Structural Insights: The quinoxaline moiety and sulfonamide group position this compound as a candidate for targeting enzymes or receptors with preference for electron-deficient aromatic systems.
Biological Activity
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.
Chemical Structure and Properties
This compound features a quinoxaline moiety linked to a piperidine ring via an ether linkage, with a sulfonamide group attached to the piperidine. This unique structure imparts significant biological activities, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Quinoxaline derivatives are known for their ability to modulate multiple biochemical pathways, leading to various pharmacological effects:
- Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties. Studies have shown that it exhibits varying zones of inhibition (ZOI) against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research indicates that certain derivatives of quinoxaline sulfonamides exhibit potent antitumor effects, with IC50 values reflecting their efficacy against various cancer cell lines .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing inflammation in preclinical models .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-donating groups on the quinoxaline ring enhances antibacterial activity. Conversely, electron-withdrawing groups tend to reduce efficacy. For example, modifications that introduce hydroxyl or methoxy groups have been shown to improve biological activity significantly .
Case Studies
- Antibacterial Efficacy : A study conducted on various quinoxaline sulfonamide derivatives revealed that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol and ampicillin, particularly against resistant strains of bacteria .
- Antitumor Potential : In vitro assays demonstrated that this compound inhibited the proliferation of liver carcinoma cells with an IC50 value significantly lower than many existing chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
- Anti-inflammatory Properties : In models of induced inflammation, this compound showed a marked decrease in inflammatory markers, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling reactions between quinoxaline derivatives and piperidine-sulfonamide precursors. Key steps include:
- Quinoxaline activation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU for amide/ether bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while triethylamine is often used to neutralize acidic byproducts .
- Purification : Column chromatography (normal or reverse-phase) and recrystallization improve purity. HPLC with UV detection (λ = 254 nm) is recommended for final purity assessment (>95%) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., dimethyl groups at δ ~2.8–3.1 ppm) and confirm sulfonamide/quinoxaline connectivity .
- IR : Peaks at ~1150 cm (S=O stretching) and ~1600 cm (quinoxaline C=N) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy .
- Stability : Incubate at 37°C and analyze degradation products over time using LC-MS. Monitor hydrolytic susceptibility of the sulfonamide group .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin/norepinephrine transporters)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with transporter proteins (PDB IDs: e.g., 5I71 for serotonin transporter). Focus on the quinoxaline-piperidine scaffold’s role in hydrophobic pocket binding .
- DFT calculations : Analyze electron density maps to optimize substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and binding ).
Q. How can contradictory bioactivity data across cell-based assays be resolved?
- Methodology :
- Assay standardization : Use isogenic cell lines (e.g., HEK293 with stable receptor expression) to minimize variability .
- Orthogonal assays : Combine radioligand binding (e.g., H-labeled ligands) with functional assays (cAMP or calcium flux) to validate target engagement .
Q. What strategies optimize SAR for enhanced selectivity against off-target kinases?
- Methodology :
- Fragment-based design : Synthesize analogs with modified quinoxaline substituents (e.g., halogenation) and test against kinase panels (e.g., Eurofins KinaseProfiler) .
- Crystallography : Co-crystallize derivatives with kinase domains (e.g., EGFR) to identify steric clashes or hydrogen-bonding mismatches .
Q. How do metabolic pathways affect the compound’s pharmacokinetic profile?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
